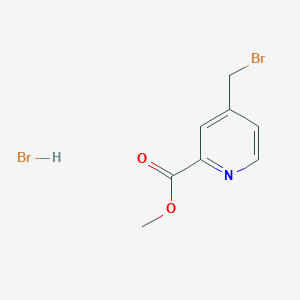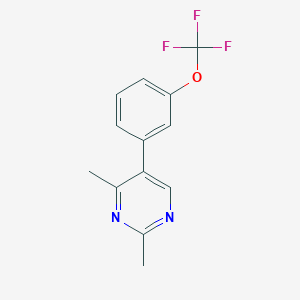![molecular formula C14H17F3N2O4 B6600087 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate CAS No. 1803599-00-9](/img/structure/B6600087.png)
2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a carbamate functional group attached to a phenyl ring with a tert-butoxy carbonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(4-aminophenyl)tert-butoxycarbonylamide under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The trifluoroethyl group can be reduced to form ethyl groups.
Substitution: : The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives such as 4-aminophenol.
Reduction: : Ethyl derivatives such as 2,2,2-trifluoroethanol.
Substitution: : Amine derivatives such as N-(4-aminophenyl)tert-butoxycarbonylamide.
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential use in drug development and as a pharmacological tool.
Industry: : Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.
相似化合物的比较
This compound is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate: : Similar structure but with a tert-butyl group instead of a tert-butoxy carbonyl group.
2,2,2-Trifluoroethyl p-toluenesulfonate: : Contains a sulfonate group instead of a carbamate group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-10-6-4-9(5-7-10)18-11(20)22-8-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJBAYWLDEMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R,5S)-5-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azanium;chloride](/img/structure/B6600040.png)
![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
![[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)

![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)


